3-((1-Tosylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Description
3-((1-Tosylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile, also known as TPYC, is a chemical compound that has gained significant attention in the scientific community due to its potential as a useful tool in various research applications. TPYC is a pyrazine derivative that has shown promising results in the study of various biological processes, including cancer and neurological disorders.
Scientific Research Applications
- c-Met Inhibition : Researchers have explored the use of 3-((1-Tosylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile as a scaffold for developing inhibitors of the mesenchymal–epithelial transition factor (c-Met) protein kinase. Notably, clinical candidate Savolitinib contains a similar substructure .
- GABA A Modulation : The compound has demonstrated allosteric modulating activity on GABA A receptors, which play a crucial role in neurotransmission .
- Incorporation into Polymers: This compound has been integrated into polymer structures for use in solar cells. Its properties contribute to enhancing solar energy conversion efficiency .
- BACE-1 Inhibition : 3-((1-Tosylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile has shown inhibitory activity against (\beta)-secretase 1 (BACE-1), a target relevant in Alzheimer’s disease research .
Medicinal Chemistry
Polymer Chemistry
Drug Discovery
Materials Science
properties
IUPAC Name |
3-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-13-4-6-15(7-5-13)25(22,23)21-10-2-3-14(12-21)24-17-16(11-18)19-8-9-20-17/h4-9,14H,2-3,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOCNIKKLXPOQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-Tosylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile |
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